Chemical structure and properties of 6-(Diethoxymethyl)morpholin-3-one
The following technical guide details the chemical structure, synthesis, and application of 6-(Diethoxymethyl)morpholin-3-one , a specialized heterocyclic building block. This document is structured for researchers in me...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application of 6-(Diethoxymethyl)morpholin-3-one , a specialized heterocyclic building block. This document is structured for researchers in medicinal chemistry and process development.
Advanced Scaffolds for Heterocyclic Library Generation
Executive Summary: The "Masked" Aldehyde Advantage
6-(Diethoxymethyl)morpholin-3-one represents a high-value "masked" intermediate in the synthesis of bioactive morpholine derivatives. Unlike standard morpholin-3-ones, this compound features a C6-acetal moiety —a chemically robust protecting group that conceals a reactive aldehyde.
For drug development professionals, this structure offers a strategic bifurcation point:
Lactam Utility: The morpholin-3-one core provides a stable, polar scaffold common in Factor Xa inhibitors and antibacterial agents (e.g., Linezolid analogs).
Aldehyde Release: Under controlled acidic conditions, the acetal liberates 6-formylmorpholin-3-one , enabling rapid diversification via reductive amination or Wittig olefination to access complex C6-substituted libraries.
Chemical Identity & Specifications
The compound is a cyclic amide (lactam) featuring a diethyl acetal side chain at the 6-position.
Property
Specification
IUPAC Name
6-(Diethoxymethyl)morpholin-3-one
Molecular Formula
Molecular Weight
203.24 g/mol
Core Scaffold
Morpholin-3-one (1,4-oxazinan-3-one)
Key Functionality
Diethyl acetal (Masked Aldehyde), Lactam (Amide)
Chirality
C6 is a stereocenter. Available as racemate or enantiopure (R/S) depending on precursor.
Solubility
Soluble in DCM, MeOH, THF, EtOAc; sparingly soluble in water.
CAS Registry (Related)
Note: Specific CAS may vary by enantiomer. Analogous to 6-(hydroxymethyl)morpholin-3-one derivatives.
Synthesis Architecture
The most robust synthetic route utilizes a "Ring-Opening/Cyclization" strategy, leveraging the reactivity of functionalized epoxides. This protocol ensures regiochemical control and is scalable for kilogram-batch production.
Retrosynthetic Logic
The synthesis disconnects the morpholine ring at the O1–C2 ether bond and the N4–C3 amide bond. The strategic precursor is Glycidaldehyde diethyl acetal (2-(diethoxymethyl)oxirane).
Reaction Pathway (Graphviz Visualization)
Figure 1: Stepwise synthesis from glycidaldehyde diethyl acetal via amino-alcohol intermediate.
Experimental Protocols
Disclaimer: These protocols are derived from standard methodologies for substituted morpholinones. Optimization of stoichiometry and temperature is recommended for specific scale-up.
Phase 1: Epoxide Opening (Synthesis of the Amino Alcohol)
Objective: Create the linear backbone 1-amino-3,3-diethoxypropan-2-ol.
Reagents: Glycidaldehyde diethyl acetal (1.0 eq), Ammonium hydroxide (excess) or Benzylamine (1.0 eq for N-protected variant).
Procedure:
Dissolve glycidaldehyde diethyl acetal in ethanol.
Add amine slowly at 0°C to prevent polymerization.
Allow to warm to room temperature and stir for 12 hours.
Mechanism: The amine attacks the less hindered terminal carbon of the epoxide (regioselective
).
Workup: Concentrate in vacuo to remove solvent/excess ammonia. Yields the crude amino alcohol oil.
Phase 2: N-Acylation & Cyclization (The "One-Pot" Morpholine Formation)
Objective: Form the lactam ring via intramolecular etherification.
Purification: Silica gel chromatography (EtOAc/Hexanes gradient).
Reactivity & Applications in Drug Discovery
The true power of 6-(Diethoxymethyl)morpholin-3-one lies in its divergent reactivity .
The "Deprotect-and-Functionalize" Workflow
The acetal is stable to basic conditions (e.g., alkylation of the lactam nitrogen) but labile to acid.
Figure 2: Divergent synthesis pathways from the deprotected aldehyde.
Key Mechanistic Insights
Stereochemical Retention: If the starting epoxide is chiral (e.g., (R)-glycidaldehyde diethyl acetal), the C6 stereocenter is preserved throughout the synthesis.
Lactam Nitrogen: The N4 position is non-basic due to the carbonyl resonance. To functionalize N4, strong bases (
) and alkyl halides are required before acetal deprotection if the acetal is to be preserved, or the sequence can be reversed.
Safety & Handling
Acetal Stability: Avoid prolonged exposure to moisture and Lewis acids during storage, as this may lead to premature hydrolysis and polymerization of the resulting aldehyde.
Reagent Hazards: Chloroacetyl chloride is a lachrymator and corrosive.
is water-reactive. All cyclization steps must be performed under an inert atmosphere ( or Ar).
Toxicology: While specific data for this intermediate is limited, morpholinones are generally considered biologically active. Handle with standard PPE (gloves, goggles, fume hood).
References
General Morpholine Synthesis: Ortiz, K. G., et al. "Simple, High Yielding Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines." Journal of the American Chemical Society, 2024, 146, 29847-29856.
Epoxide Ring Opening: Mishra, K., et al.[2] "Click chemistry inspired synthesis of morpholine-fused triazoles via oxirane ring-opening of epichlorohydrin."[2] Journal of Organic Chemistry, 2014.[2]
Morpholinone Scaffolds: Smolecule. "(R)-6-(Hydroxymethyl)morpholin-3-one: Synthesis and Applications." Smolecule Chemical Database, 2023.
Acetal Reactivity:Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, General Reference for Diethyl Acetal stability/deprotection.
Therapeutic Applications of Morpholin-3-one Scaffolds in Drug Discovery
Executive Summary The morpholin-3-one scaffold represents a critical evolution in heterocyclic medicinal chemistry. distinct from its parent morpholine ring, the introduction of a carbonyl group at the C3 position transf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The morpholin-3-one scaffold represents a critical evolution in heterocyclic medicinal chemistry. distinct from its parent morpholine ring, the introduction of a carbonyl group at the C3 position transforms the electronic and steric landscape of the molecule. This modification eliminates the basicity of the secondary amine, introduces a directional hydrogen bond acceptor, and alters metabolic susceptibility. This guide analyzes the morpholin-3-one moiety as a privileged scaffold, detailing its structural rationale, synthetic pathways, and validation through its primary commercial success, Rivaroxaban (Xarelto), while exploring emerging applications in oncology and CNS therapeutics.
The transition from morpholine to morpholin-3-one is not merely a functional group addition; it is a fundamental shift in pharmacophore properties.
Basicity Modulation: Morpholine is a moderate base (
). In contrast, morpholin-3-one is a lactam; the nitrogen lone pair is delocalized into the carbonyl system. This renders the nitrogen non-basic and planar, preventing protonation at physiological pH.
Metabolic Stability: The lactam ring is generally more resistant to oxidative metabolism (specifically
-dealkylation and -carbon oxidation) compared to the cyclic amine of morpholine.
Hydrogen Bonding: The C3-carbonyl acts as a strong, directional hydrogen bond acceptor (HBA), while the lactam nitrogen (if unsubstituted) can serve as a hydrogen bond donor (HBD).
Pharmacophore Mapping
The following diagram illustrates the interaction potential of the morpholin-3-one scaffold within a theoretical binding pocket.
Caption: Pharmacophoric features of the morpholin-3-one scaffold highlighting key interaction vectors.
Synthetic Access & Methodologies
The construction of the morpholin-3-one ring is well-established, typically proceeding via cyclization of amino alcohols with halo-esters. Below is a self-validating protocol for the synthesis of the core scaffold and its
Purify via recrystallization (EtOH) or flash chromatography.
Synthetic Workflow Diagram
Caption: General synthetic workflow for morpholin-3-one ring construction via halo-acetamide cyclization.
Case Study: Factor Xa Inhibition (Rivaroxaban)[3][7][8]
Rivaroxaban (Xarelto) is the premier example of the morpholin-3-one scaffold in a blockbuster drug. It acts as a direct Factor Xa inhibitor, preventing the conversion of prothrombin to thrombin.
Structural Role of the Morpholinone
In Rivaroxaban, the morpholin-3-one is attached to a phenyl ring.[3] Its role is specific:
Neutral Polar Motif: Unlike a basic morpholine, the morpholinone does not protonate, improving oral bioavailability and preventing non-specific binding to acidic plasma proteins.
S4 Pocket Interaction: The morpholinone ring occupies the S4 binding pocket of Factor Xa. The carbonyl oxygen orients water molecules or interacts directly with the backbone residues, while the ethylene bridge provides hydrophobic contacts with Tyr99 and Phe174.
Comparative Data: Morpholine vs. Morpholin-3-one
The following table summarizes why the oxidized scaffold was chosen for Rivaroxaban-like analogs.
Property
Morpholine Analog
Morpholin-3-one Analog
Impact on Drug Design
pKa (Conj. Acid)
~8.3 (Basic)
Neutral
Improved membrane permeability; no lysosomal trapping.
H-Bonding
Donor/Acceptor
Strong Acceptor (C=O)
Specific interaction with S4 pocket residues.
Metabolic Stability
Susceptible to N-dealkylation
High Stability
Prolonged half-life ().
Solubility
High (pH dependent)
Moderate (Neutral)
Balanced lipophilicity for oral dosing.
Emerging Frontiers: Oncology & CNS
Beyond anticoagulants, the scaffold is gaining traction in kinase inhibition and neuropharmacology.
PI3K/mTOR Inhibitors
Recent medicinal chemistry efforts (e.g., Compound 11b mentioned in literature) have utilized morpholin-3-one and its isosteres (like THP) to target the ATP-binding site of kinases.[4]
Mechanism: The planar lactam mimics the adenine ring of ATP, allowing the carbonyl to accept hydrogen bonds from the hinge region of the kinase.
Advantage: The scaffold offers a vector for solubilizing groups to extend into the solvent-exposed region of the kinase, improving physicochemical properties without disrupting binding affinity.
CNS Applications
The neutral character of morpholin-3-one is advantageous for Blood-Brain Barrier (BBB) penetration. Unlike basic amines which are often substrates for P-gp efflux pumps, the neutral lactam can diffuse passively.
Target: Emerging research suggests utility in inhibitors for enzymes involved in neurodegenerative pathways, where the scaffold serves as a stable linker that positions pharmacophores correctly within the active site.
References
Synthesis of Morpholin-3-one Derivatives:
Title: Process for preparing 4-(4-aminophenyl)morpholin-3-one.[3][5][6][7]
Source: Google Patents (EP2560964A1).
URL:
Rivaroxaban Structure & Activity:
Title: The Critical Role of 4-(4-Aminophenyl)morpholin-3-one in Rivaroxaban Production.[3][6][7]
Source: NBInno.
URL:[Link]
Scaffold Comparisons (Morpholine vs. Piperidine/Lactams):
Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
Source: PubMed (ChemMedChem).
URL:[Link]
Metabolic Stability & Isosteres:
Title: Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.
Source: European Journal of Medicinal Chemistry (via PubMed).
URL:[Link]
General Chemical Properties:
Title: Morpholine - Chemical Properties and Applications.[2][6]
Source: Wikipedia (Verified against chemical databases).
URL:[Link]
An In-depth Technical Guide to 6-(Diethoxymethyl)morpholin-3-one: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Physicochemical Properties 6-(Diethoxymethyl)morpholin-3-one is a derivative of morpholin-3-one, featuring a diethoxymethyl substitu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
6-(Diethoxymethyl)morpholin-3-one is a derivative of morpholin-3-one, featuring a diethoxymethyl substituent at the 6th position. The core structure consists of a six-membered heterocyclic ring containing both an amine and an ether functional group, with a ketone at the 3-position.
Molecular Weight
The molecular formula for 6-(Diethoxymethyl)morpholin-3-one is C9H17NO4. Based on the atomic weights of its constituent elements, the calculated molecular weight is as follows:
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
9
12.011
108.099
Hydrogen (H)
17
1.008
17.136
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
4
15.999
63.996
Total
203.238
Predicted Physical Characteristics
The physical properties of 6-(Diethoxymethyl)morpholin-3-one can be inferred from its structural analogs. 6-(Hydroxymethyl)morpholin-3-one is known to be a solid at room temperature.[1][2] Given the introduction of the larger, flexible diethoxymethyl group, 6-(Diethoxymethyl)morpholin-3-one is likely to be a high-boiling point liquid or a low-melting point solid. The presence of the morpholine core, with its nitrogen and oxygen atoms, suggests that the molecule will exhibit some polarity and may be soluble in water and polar organic solvents.[3][4]
Property
Predicted Value/Characteristic
Rationale
Physical State
High-boiling point liquid or low-melting point solid
Based on the solid nature of the smaller analog, 6-(hydroxymethyl)morpholin-3-one.[1][2]
Solubility
Soluble in water and polar organic solvents
The morpholine moiety generally imparts aqueous solubility.[3][4]
Boiling Point
> 200 °C (estimated)
Expected to be significantly higher than morpholine (129 °C) due to increased molecular weight and polarity.[5]
Density
~1.1 g/cm³ (estimated)
Slightly higher than water, typical for similar oxygen and nitrogen-containing organic compounds.
Proposed Synthesis of 6-(Diethoxymethyl)morpholin-3-one
A plausible and efficient synthetic route to 6-(Diethoxymethyl)morpholin-3-one would involve a two-step process starting from the commercially available 6-(hydroxymethyl)morpholin-3-one. This approach leverages a standard oxidation followed by acetalization.
Application Note & Protocols: Reductive Amination Reactions Using 6-(Diethoxymethyl)morpholin-3-one
Introduction: A Novel Aldehyde Synthon for Amine Synthesis The reductive amination of carbonyl compounds stands as one of the most robust and widely utilized transformations for the synthesis of amines in medicinal and p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Aldehyde Synthon for Amine Synthesis
The reductive amination of carbonyl compounds stands as one of the most robust and widely utilized transformations for the synthesis of amines in medicinal and process chemistry.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a selective reducing agent, offers high efficiency and atom economy for creating critical C-N bonds.[3][4] Within drug discovery, the morpholine scaffold is recognized as a "privileged structure," frequently incorporated to enhance physicochemical properties such as solubility, metabolic stability, and bioavailability.[5][6][7]
This guide introduces 6-(Diethoxymethyl)morpholin-3-one , a versatile and stable reagent that serves as a protected glyoxal equivalent. The diethoxymethyl group functions as a diethyl acetal, a robust protecting group for the highly reactive aldehyde functionality.[8][9] This intrinsic protection allows for the controlled, in situ generation of a reactive aldehyde tethered to a valuable morpholinone core, which can then undergo reductive amination. This approach circumvents the challenges associated with handling volatile or unstable aldehydes while simultaneously building molecular complexity with a desirable heterocyclic motif.
This document provides a detailed mechanistic overview, key experimental considerations, and step-by-step protocols for leveraging 6-(Diethoxymethyl)morpholin-3-one in the synthesis of diverse secondary and tertiary amines for research and drug development professionals.
Reaction Principle and Mechanism
The overall transformation is a one-pot, two-stage process that begins with the acid-catalyzed deprotection of the acetal, followed immediately by a classical reductive amination sequence.
Stage 1: In Situ Aldehyde Generation (Acetal Hydrolysis)
The reaction is initiated by the introduction of a weak acid, typically acetic acid. The acid protonates one of the ethoxy groups of the acetal, converting it into a good leaving group (ethanol). Subsequent elimination of ethanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water (present in trace amounts or from reagents) on the carbocation, followed by deprotonation and elimination of a second molecule of ethanol, yields the key reactive intermediate: (3-oxo-morpholin-6-yl)acetaldehyde . Acetals are stable in neutral or basic conditions but are readily hydrolyzed under acidic conditions, providing excellent temporal control over the reaction.[10][11]
Stage 2: Reductive Amination
The newly formed aldehyde rapidly reacts with a primary or secondary amine present in the mixture. This condensation first forms a hemiaminal intermediate, which then dehydrates to form a key electrophilic species: an iminium ion .[2] A mild, chemoselective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is specifically chosen for its ability to reduce the iminium ion preferentially over the starting aldehyde.[12][13] This selectivity is crucial for the success of the one-pot reaction, preventing the premature reduction of the aldehyde and maximizing the yield of the desired amine product.
Caption: Experimental workflow for secondary amine synthesis.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(Diethoxymethyl)morpholin-3-one (1.0 equiv) and anhydrous DCE (to make a ~0.1 M solution).
Add the primary amine (1.1 equiv) to the solution and stir for 5 minutes at room temperature.
Add glacial acetic acid (1.1 equiv) and stir for an additional 20 minutes.
Scientist's Note: This pre-incubation period allows for the initial hydrolysis of the acetal to the aldehyde and subsequent formation of the iminium ion intermediate.
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 10 minutes.
Scientist's Note: STAB can react with moisture. Portion-wise addition helps control any potential exotherm or off-gassing.
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine product.
Protocol 2: General Procedure for Synthesis of a Tertiary Amine
This protocol details the reaction of 6-(Diethoxymethyl)morpholin-3-one with a secondary amine . The procedure is nearly identical, with minor adjustments to stoichiometry if needed.
All other reagents and materials as listed in Protocol 1.
Procedure:
Follow steps 1-9 as described in Protocol 1 , substituting the primary amine with the desired secondary amine (1.1 equiv). Reaction times may be longer for sterically hindered secondary amines.
Representative Substrate Scope and Yields
The following table illustrates the expected outcomes for the reductive amination of 6-(Diethoxymethyl)morpholin-3-one with a variety of amines. (Yields are representative and may vary based on specific reaction conditions and purification).
Entry
Amine Substrate
Product Structure
Expected Yield (%)
1
Benzylamine
N-benzyl-2-(3-oxomorpholin-6-yl)ethan-1-amine
85-95%
2
Cyclohexylamine
N-cyclohexyl-2-(3-oxomorpholin-6-yl)ethan-1-amine
80-90%
3
Aniline
N-phenyl-2-(3-oxomorpholin-6-yl)ethan-1-amine
60-75%
4
Morpholine
4-(2-(3-oxomorpholin-6-yl)ethyl)morpholine
90-98%
5
Piperidine
1-(2-(3-oxomorpholin-6-yl)ethyl)piperidine
88-96%
Troubleshooting Guide
Observation
Possible Cause(s)
Suggested Solution(s)
No or Low Conversion of Starting Material
1. Inactive reducing agent (degraded by moisture). 2. Insufficient acid catalyst for deprotection. 3. Amine is too weakly nucleophilic or sterically hindered.
1. Use fresh NaBH(OAc)₃ from a newly opened bottle. Ensure anhydrous conditions. 2. Increase the amount of AcOH to 2.0 equivalents. 3. Increase reaction temperature to 40-50 °C and/or extend reaction time.
Aldehyde Intermediate Detected, but No Product
1. Amine failed to form the iminium ion. 2. The iminium ion is too stable or sterically inaccessible for reduction.
1. For weakly basic amines, ensure sufficient acid is present. 2. Switch to a less hindered or more powerful reducing agent if selectivity is not an issue (use with caution).
Formation of Alcohol Byproduct (Reduction of Aldehyde)
1. Reducing agent is too reactive (e.g., NaBH₄ was used). 2. Reaction conditions are not acidic enough, slowing iminium formation relative to aldehyde reduction.
1. Ensure the correct reducing agent (NaBH(OAc)₃) is used. 2. Add the amine and acid first and allow them to stir before adding the reducing agent.
Complex Mixture of Products
1. Over-alkylation of a primary amine to a tertiary amine. 2. Impure starting materials.
1. Use a slight excess of the primary amine (e.g., 1.5-2.0 equiv) to favor mono-alkylation. 2. Verify the purity of all reagents before starting the reaction.
References
Pearson. (2022). Acetal Protecting Group Explained. [Link]
Reddy, K. L., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed Central. [Link]
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]
Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
LibreTexts Chemistry. (2019). 17.8: Acetals as Protecting Groups. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes. RSC Publishing. [Link]
Byers, P. M., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Jin, M., et al. (2023). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]
Zhang, Z-G., et al. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
Senthamarai, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]
crooked-v. (n.d.). Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. eScholarship. [Link]
Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]
Cerasuolo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 10-29. [Link]
Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3205. [Link]
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement... PubMed. [Link]
Galloway, W. R. J. D., et al. (2019). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews, 48(18), 4994-5040. [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.
Using 6-(Diethoxymethyl)morpholin-3-one in peptidomimetic synthesis
Application Note: Strategic Utilization of 6-(Diethoxymethyl)morpholin-3-one as a Versatile Scaffold in Peptidomimetic Drug Design Executive Summary This guide details the application of 6-(Diethoxymethyl)morpholin-3-one...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 6-(Diethoxymethyl)morpholin-3-one as a Versatile Scaffold in Peptidomimetic Drug Design
Executive Summary
This guide details the application of 6-(Diethoxymethyl)morpholin-3-one as a high-value building block in the synthesis of peptidomimetics.[1] As drug discovery shifts from flat aromatic structures to sp³-rich architectures, morpholin-3-one scaffolds offer a critical advantage: they mimic the peptide bond (lactam) while structurally constraining the backbone angles (
), thereby enhancing metabolic stability and receptor selectivity.
The defining feature of this specific molecule is the 6-diethoxymethyl moiety—a latent aldehyde masked as an acetal. This functionality allows researchers to employ a "Diversity-Oriented Synthesis" (DOS) strategy, where the morpholinone core is established first, followed by late-stage functionalization via the deprotected aldehyde.
Mechanistic Rationale
The Morpholin-3-one as a Peptide Bond Isostere
The morpholin-3-one ring acts as a cyclic constraint.[1] Unlike flexible linear peptides, this scaffold locks the conformation, reducing the entropic penalty upon binding to a target protein.
Metabolic Stability: The cyclic lactam is resistant to standard proteases (e.g., chymotrypsin, pepsin).
Chirality: The C6 position introduces a stereocenter, allowing for the precise mimicry of amino acid side-chain vectors.
The Acetal "Handle" Strategy
The diethoxymethyl group is chemically inert to many standard peptide coupling conditions (e.g., Fmoc deprotection, amide coupling), serving as a protecting group. Upon exposure to acidic conditions, it reveals a reactive aldehyde at the C6 position. This allows for Reductive Amination , enabling the rapid generation of libraries where the C6 side chain can be varied to probe structure-activity relationships (SAR).
Figure 1: The activation pathway of the acetal moiety.[1] The inert precursor is converted into a reactive electrophile only when triggered, allowing for controlled diversification.
Experimental Protocols
Protocol A: Acetal Deprotection (Activation)
Objective: To unmask the aldehyde functionality without degrading the morpholinone ring.
For high-throughput drug discovery, this scaffold can be integrated into Solid-Phase Peptide Synthesis (SPPS).[1]
Attachment: The morpholinone nitrogen (N4) is usually the attachment point or the site of peptide elongation.
Elongation: Standard Fmoc/tBu protocols are used to build the peptide chain attached to the morpholinone.[1]
On-Resin Deprotection: Treat the resin-bound peptide with mild acid (e.g., 1% TFA in DCM) to deprotect the acetal without cleaving the peptide from the resin (assuming a linker like Rink Amide is used, which requires 95% TFA to cleave).
On-Resin Diversification: Perform Protocol B (Reductive Amination) directly on the solid phase.[1]
Figure 2: Workflow for integrating the scaffold into solid-phase peptide synthesis (SPPS).
Critical Quality Attributes (CQA)
To ensure scientific integrity, verify the following parameters:
Stereochemical Purity: The C6 position is chiral.[1] Use Chiral HPLC to ensure the deprotection/amination sequence did not cause racemization (epimerization is rare under mild acidic conditions but possible during imine formation).
Acetal Hydrolysis Efficiency: Incomplete hydrolysis leads to mixed species.[1] Ensure the starting material signal (triplet at ~1.2 ppm, quartet at ~3.6 ppm) is fully absent before adding the reducing agent.
References
Trabocchi, A., et al. (2018).[2] "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry. Available at: [Link]
Lenci, E., & Trabocchi, A. (2020).[3] "Peptidomimetic Toolbox for Drug Discovery."[1] Chemical Society Reviews.[1] (Contextual grounding on morpholine scaffolds).
Guarna, A., et al. (2006). "Synthesis of a new morpholine-based scaffold for the preparation of peptidomimetics." Tetrahedron. (Foundational chemistry for morpholin-3-one synthesis).
Wymann, M., et al. (2022).[4] "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Available at: [Link]
Introduction: The Morpholin-3-one Scaffold and the C6 Functionalization Challenge
An Application Guide to the Synthesis and Functionalization of the C6 Position of Morpholin-3-ones For Researchers, Scientists, and Drug Development Professionals The morpholine ring is a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis and Functionalization of the C6 Position of Morpholin-3-ones
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique combination of a basic nitrogen and a hydrophilic ether oxygen imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[2][3] The morpholin-3-one core, a lactam derivative of morpholine, retains these beneficial features while providing a rigidified structure and additional vectors for chemical modification. These derivatives are being actively explored as potent and selective enzyme inhibitors, for example, in the development of PET tracers for monoacylglycerol lipase (MAGL).[4]
While functionalization of the morpholin-3-one scaffold is of high interest, direct and selective modification of the C6 position presents a significant synthetic challenge. The molecule possesses multiple potentially reactive sites, and understanding their relative reactivity is key to designing successful synthetic strategies.
C2 Position: The methylene protons at C2 are alpha to the carbonyl group, making them the most acidic protons in the ring. Under basic conditions, they are readily deprotonated to form an enolate, directing reactions to this position.[5][6][7]
C5 Position: The methylene protons at C5 are alpha to the ring nitrogen, making them susceptible to oxidation and radical abstraction.
C6 Position: The target C6 position is also alpha to the ring nitrogen but is generally less reactive than the C2 position. Achieving selectivity for C6 requires overcoming the inherent reactivity of the C2 and C5 positions.
This guide provides a comprehensive overview of the primary strategies for accessing C6-substituted morpholin-3-ones, focusing on both established synthetic routes and conceptually novel direct functionalization approaches.
Figure 1: A diagram illustrating the key reactive positions on the morpholin-3-one scaffold.
Part 1: Indirect Strategy: Synthesis via Cyclization of C3-Substituted Amino Alcohols
The most robust and widely employed method for obtaining C6-substituted morpholin-3-ones is not through direct functionalization of the pre-formed heterocycle, but by constructing the ring from an appropriately substituted acyclic precursor. This approach offers excellent control over regiochemistry and stereochemistry. The key starting material is a 1,2-amino alcohol substituted at the C3 position, which ultimately becomes the C6 position of the morpholin-3-one ring.
The general workflow involves two main steps:
N-Alkylation: The amino group of the substituted amino alcohol is alkylated with a reagent containing a two-carbon unit and a suitable leaving group, typically an α-haloacetate derivative like ethyl bromoacetate.
Intramolecular Cyclization: Under basic conditions, the hydroxyl group undergoes an intramolecular SN2 reaction, displacing the leaving group to form the morpholin-3-one ring.
Figure 2: General workflow for the indirect synthesis of C6-substituted morpholin-3-ones.
This strategy is highly versatile, as a wide variety of enantiomerically pure amino alcohols are commercially available or readily synthesized from amino acids, allowing access to diverse and stereochemically defined C6-substituted products.[1]
Protocol 1: Synthesis of (R)-6-isopropylmorpholin-3-one from L-Valinol
This protocol details the synthesis of a C6-chiral morpholin-3-one starting from the commercially available amino alcohol L-valinol.
Materials:
L-Valinol
Ethyl bromoacetate
Potassium carbonate (K₂CO₃)
Acetonitrile (CH₃CN), anhydrous
Sodium hydride (NaH), 60% dispersion in mineral oil
Tetrahydrofuran (THF), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
Step A: Synthesis of Ethyl 2-(((R)-1-hydroxy-3-methylbutan-2-yl)amino)acetate
To a stirred solution of L-valinol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step B: Intramolecular Cyclization to form (R)-6-isopropylmorpholin-3-one
Carefully wash the sodium hydride (1.5 eq) with hexanes under an inert atmosphere (N₂ or Ar) to remove the mineral oil, and then suspend it in anhydrous THF.
Cool the NaH suspension to 0 °C in an ice bath.
Dissolve the crude intermediate from Step A (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. (Note: Hydrogen gas is evolved).
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates the completion of the reaction.
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the pure (R)-6-isopropylmorpholin-3-one.
Part 2: Direct C-H Functionalization Strategies
Directly modifying an existing C-H bond into a C-C or C-heteroatom bond is a highly atom-economical and efficient strategy in modern organic synthesis.[8] While established protocols for the direct C6 functionalization of morpholin-3-one are scarce, principles derived from the functionalization of related N-heterocycles like piperazines and piperidines can inform potential approaches.[8][9]
Directed Metalation via N-Amide Directing Groups
A promising strategy to overcome the inherent reactivity of the C2 position is to use a directing group attached to the ring nitrogen (N4). This group can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and deliver it to a specific C-H bond in close proximity, enabling selective activation.[8][10] For the morpholin-3-one scaffold, a directing group could favor functionalization at C5 or C6. By leveraging the specific geometry of the catalyst-directing group complex, selectivity for C6 could potentially be achieved.
The 2-pyridylamide group is a well-established directing group for C(sp³)-H activation. A hypothetical reaction could involve N-acylation of the morpholin-3-one with picolinic acid, followed by a palladium-catalyzed C-H arylation.
Figure 3: Proposed mechanism for directed C6-H arylation of a morpholin-3-one.
Protocol 2: General Protocol for Directed C6-H Arylation (Adapted & Proposed)
This protocol is adapted from methodologies developed for other alicyclic amines and would require significant optimization for the morpholin-3-one substrate.[8]
Materials:
N-picolinoyl-morpholin-3-one (substrate with directing group)
Aryl iodide (coupling partner, 1.2 eq)
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
Silver carbonate (Ag₂CO₃, 2.0 eq)
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
In a sealable reaction vessel, combine N-picolinoyl-morpholin-3-one (1.0 eq), the aryl iodide (1.2 eq), Pd(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq).
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
Add the anhydrous solvent via syringe.
Seal the vessel and heat the reaction mixture to 100-120 °C for 24-48 hours.
Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional solvent.
Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the C6-arylated product.
The picolinamide directing group can subsequently be removed under appropriate hydrolytic or reductive conditions.
Radical and Photoredox Approaches
Modern photoredox catalysis has emerged as a powerful tool for C(sp³)-H functionalization under mild conditions.[9] This approach typically involves the generation of a highly reactive radical species that can abstract a hydrogen atom from the substrate. For morpholin-3-one, a nitrogen-centered radical cation could be formed, which could then lead to hydrogen atom transfer (HAT) from an adjacent carbon. While C5 and C6 are both alpha to the nitrogen, subtle electronic and steric factors could potentially be exploited to favor abstraction from C6. This remains a largely unexplored but highly promising area for future research.
Data Summary
The following table summarizes representative conditions for the synthesis of substituted morpholines and related heterocycles, highlighting the versatility of the cyclization approach.
Functionalization of the morpholin-3-one scaffold at the C6 position is a valuable objective for medicinal chemistry and drug discovery. Currently, the most reliable and versatile method is an indirect strategy involving the cyclization of pre-functionalized C3-substituted amino alcohols. This approach provides excellent control over the position and stereochemistry of the substituent.
Direct C-H functionalization of the C6 position remains a formidable challenge due to the competing reactivity of other sites on the ring. However, the application of modern synthetic methods offers exciting future possibilities. The development of novel directing groups and catalyst systems tailored for the morpholin-3-one core could enable selective C6-H activation. Furthermore, exploring photoredox and radical-based methods may unlock new pathways for C6 functionalization under mild conditions, providing a powerful toolkit for diversifying this important pharmaceutical scaffold. Continued research in these areas will be crucial for fully exploiting the synthetic potential of morpholin-3-ones in the development of next-generation therapeutics.
References
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC - NIH.
Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. (2021).
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
Green Synthesis of Morpholines via Selective Monoalkyl
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
Morpholine synthesis. Organic Chemistry Portal.
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
Selective, Catalytic and Dual C(sp3)−H Oxidation of Piperazines and Morpholines Under Transition Metal-Free Conditions. (2018).
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). European Journal of Medicinal Chemistry.
III Enolate Chemistry.
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
An Introduction to Enols & Enol
Palladium-Catalyzed Transannular C–H Functionaliz
(PDF) Morpholines. Synthesis and Biological Activity. (2013).
Application Notes & Protocols: Lysine-Targeted Bioconjugation via N-Acyl Sulfonamide Acyl Transfer Chemistry
Introduction: A New Frontier in Lysine Modification The precise chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1][2] Among the canonical a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Frontier in Lysine Modification
The precise chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1][2] Among the canonical amino acids, lysine is a frequent target for bioconjugation due to its general surface accessibility. However, its ε-amino group is predominantly protonated and thus poorly nucleophilic at physiological pH, posing a significant challenge for efficient and selective labeling.[3][4] Traditional methods often require harsh conditions or result in heterogeneous products.
This guide details an advanced bioconjugation strategy that leverages the unique reactivity of N-acyl-N-alkyl/aryl sulfonamides (NASA) to achieve rapid and chemoselective acylation of lysine residues.[3] This chemistry operates through a proximity-induced mechanism, where a targeting ligand directs the reactive sulfonamide warhead to a specific site on a protein. This localization dramatically accelerates the reaction, enabling the modification of even less reactive lysine residues under biocompatible conditions.[3][5][6] The result is a powerful platform for creating homogenous bioconjugates, from antibody-drug conjugates (ADCs) to targeted protein degraders.[7][8]
Part 1: The Underlying Chemistry — Mechanism of Proximity-Induced Acyl Transfer
The efficacy of the NASA platform lies in a clever chemical design that turns the challenge of lysine's low nucleophilicity into an advantage. The reaction is not driven by the intrinsic reactivity of the reagents alone, but by bringing them into close proximity within a protein's binding pocket.
The core mechanism involves three key stages:
Molecular Recognition and Binding: A probe molecule, consisting of a high-affinity ligand (the "homing device") connected via a linker to the N-acyl sulfonamide (the "warhead"), first binds non-covalently to its target protein.
Proximity-Induced Acylation: This binding event dramatically increases the effective molarity of the reactive warhead in the vicinity of a nearby lysine residue. The localized concentration overcomes the inherently low nucleophilicity of the lysine's ε-amino group at neutral pH. The lysine amine attacks the carbonyl carbon of the N-acyl sulfonamide.
Irreversible Acyl Transfer: The sulfonamide group, being an excellent leaving group, is displaced, resulting in the formation of a stable, covalent amide bond between the probe and the protein's lysine residue.[3][9] This reaction is highly efficient, with reported second-order rate constants reaching ~10⁴ M⁻¹ s⁻¹, comparable to some of the fastest bioorthogonal chemistries.[5][6]
Caption: Mechanism of Ligand-Directed N-Acyl Sulfonamide (NASA) Acylation.
Part 2: Experimental Protocols & Methodologies
Successful bioconjugation requires careful planning and execution, from reagent preparation to final conjugate characterization. The protocols provided here are generalized frameworks; optimization is essential for each unique protein and probe combination.
Protocol 1: General Procedure for Lysine-Targeted Protein Labeling
This protocol outlines the fundamental steps for conjugating a NASA-based probe to a target protein. The primary goal is to achieve a high degree of specific labeling while maintaining the protein's structural and functional integrity.
A. Materials and Reagent Preparation
Target Protein:
Prepare the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Buffers containing primary amines, such as Tris, are incompatible and must be avoided as they will compete for reaction with the probe.[7]
The recommended protein concentration is 1-10 mg/mL (typically 10-100 µM).
Ensure the protein stock solution is free of preservatives or carrier proteins that contain primary amines.
NASA Probe Stock Solution:
Dissolve the ligand-directed N-acyl sulfonamide probe in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
Store stock solutions at -20°C or -80°C, protected from light and moisture.
Quenching Solution:
Prepare a 1 M stock solution of a primary amine, such as Tris-HCl or hydroxylamine, at pH 8.0. This will be used to quench any unreacted probe at the end of the reaction.
B. Conjugation Reaction
Reaction Setup: In a microcentrifuge tube, combine the prepared protein solution with the appropriate volume of the amine-free reaction buffer.
Initiation: Add the desired molar excess of the NASA probe stock solution to the protein solution. A typical starting point is a 5- to 20-fold molar excess of the probe over the protein. Mix gently by pipetting or brief vortexing.
Causality Note: The optimal molar excess balances labeling efficiency with the risk of off-target modification and probe-induced protein aggregation. Empirical testing is crucial.
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The ideal time and temperature depend on the reaction kinetics of the specific probe-protein pair.
Causality Note: Lower temperatures (4°C) can help maintain the stability of sensitive proteins over longer incubation periods, though reaction rates will be slower.
Quenching: Add the quenching solution to a final concentration of 50 mM (e.g., add 5 µL of 1 M Tris-HCl to a 100 µL reaction). Incubate for an additional 30 minutes at room temperature to ensure all unreacted probe is consumed.
Protocol 2: Purification and Characterization of the Bioconjugate
Post-reaction cleanup and analysis are critical to validate the success of the conjugation and to prepare the purified product for downstream applications. This process confirms covalent modification and quantifies its efficiency.
A. Purification of the Conjugate
Objective: To remove the quenched probe, free leaving group, and any excess reagents from the labeled protein.
Recommended Method: Size-Exclusion Chromatography (SEC) is the preferred method for separating the larger protein conjugate from smaller reaction components. Use a pre-packed column (e.g., PD-10 desalting column) or an FPLC system with a suitable SEC column equilibrated in the desired final buffer (e.g., PBS).
Alternative Method: Dialysis or centrifugal ultrafiltration can also be used, ensuring the membrane's molecular weight cut-off (MWCO) is appropriate to retain the protein while allowing small molecules to pass through.[7]
B. Characterization and Quality Control
Confirmation of Conjugation (Qualitative):
SDS-PAGE: Compare the purified conjugate with the unmodified protein. A successful conjugation may show a slight upward shift in the molecular weight band corresponding to the mass of the attached probe.
Mass Spectrometry: This is the definitive method. Analyze the unmodified protein and the purified conjugate using LC-MS (for smaller proteins) or MALDI-TOF MS. The resulting mass spectrum for the conjugate should show a mass increase corresponding to the mass of the covalently attached probe fragment (minus the leaving group). Multiple peaks may indicate different degrees of labeling.
Quantification of Degree of Labeling (DOL):
Definition: DOL is the average number of probe molecules conjugated per protein molecule.
Calculation via Mass Spectrometry: The most accurate method. Deconvoluted ESI-MS data can resolve species with different numbers of labels, allowing for precise DOL calculation.
Calculation via UV-Vis Spectroscopy (if applicable): If the probe contains a chromophore with a unique absorbance wavelength, the DOL can be estimated using the Beer-Lambert law by measuring the absorbance of the conjugate at two wavelengths (one for the protein, e.g., 280 nm, and one for the chromophore).
Caption: General experimental workflow for NASA-mediated bioconjugation.
Part 3: Applications, Data Interpretation, and Troubleshooting
The versatility of N-acyl sulfonamide chemistry enables a wide range of applications in both basic research and therapeutic development.
Key Applications
Targeted Drug Delivery: This chemistry is highly suited for constructing Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs), where a cytotoxic payload is attached to a targeting moiety.[7][10]
Covalent Inhibitors: By designing a probe that binds to an enzyme's active site, this method can be used to create highly specific and durable covalent inhibitors.[6]
PROTACs and Targeted Degraders: The technology can be used to develop Proteolysis Targeting Chimeras (PROTACs) that covalently link a target protein to an E3 ligase, leading to the target's degradation.[8]
In-Cell and In-Vivo Labeling: The rapid kinetics and biocompatibility of the reaction allow for the selective labeling of endogenous proteins in living cells for imaging and functional studies.[6][8]
Data Presentation: Example Reaction Parameters
The following table presents hypothetical data for a typical protein conjugation experiment to guide optimization. The optimal conditions for any specific system must be determined empirically.
Parameter
Condition 1
Condition 2
Condition 3
Expected Outcome
Protein Conc.
50 µM
50 µM
50 µM
Higher conc. can increase reaction rate.
Probe Molar Excess
5x
10x
20x
Increasing excess should increase DOL.
Temperature
4°C
25°C
25°C
Higher temp. increases rate but risks stability.
Incubation Time
12 hours
2 hours
4 hours
Longer time allows reaction to proceed further.
Hypothetical DOL
0.8
1.1
1.5
A measure of conjugation efficiency.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Labeling
1. Incompatible buffer (e.g., Tris).2. Insufficient molar excess of probe.3. Protein lysine is not accessible.4. Inactive probe (hydrolysis).
1. Switch to an amine-free buffer (phosphate, HEPES).2. Increase molar excess of the probe (e.g., 20x, 50x).3. Confirm target accessibility; redesign ligand if needed.4. Use freshly prepared or properly stored probe.
Protein Precipitation
1. High concentration of organic solvent (DMSO/DMF).2. Probe itself causes aggregation.3. Conjugation alters protein solubility.
1. Keep final organic solvent concentration below 5-10% (v/v).2. Add probe stock solution slowly while gently mixing.3. Include solubility-enhancing excipients; screen different buffers.
High Off-Target Labeling
1. Molar excess of probe is too high.2. Reaction time is excessively long.3. Probe has poor specificity for the target.
1. Reduce the molar excess of the probe.2. Perform a time-course experiment to find the optimal duration.3. Improve the affinity and specificity of the homing ligand.
References
Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation using m-PEG4-sulfonic acid.
ResearchGate. (n.d.). Sulfonation, sulfonamide activated acyl transfer and conjugate.... Retrieved from
MDPI. (2024, December 2). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches.
PubMed. (2024, December 11). N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems.
The Weizmann Institute of Science - Ex Libris. (n.d.). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide.
Pharmaceutical Technology. (2025, March 27). How bioconjugation is unlocking new drug development.
Troubleshooting low conversion rates in morpholinone acetal deprotection
Topic: Troubleshooting Low Conversion Rates in N,O-Acetal Hydrolysis Audience: Organic Chemists, Process Chemists, and Peptide Scientists. Welcome to the Technical Support Center Status: Operational | Ticket: #MORPH-DEP-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion Rates in N,O-Acetal Hydrolysis
Audience: Organic Chemists, Process Chemists, and Peptide Scientists.
Welcome to the Technical Support Center
Status: Operational | Ticket: #MORPH-DEP-001
You are likely here because your morpholinone deprotection—crucial for releasing chiral amino acids or modifying scaffolds—has stalled. Unlike simple O,O-acetals, morpholinone N,O-acetals possess unique electronic stability due to the adjacent amide nitrogen.
This guide moves beyond "add more acid" and dissects the thermodynamic and kinetic barriers causing low conversion.
Part 1: Diagnostic Flowchart
Before altering your reaction, identify the bottleneck. Use this logic flow to determine your troubleshooting path.
Caption: Diagnostic logic flow for identifying the root cause of stalled morpholinone deprotection.
Part 2: Troubleshooting Modules (FAQs)
Module A: The Thermodynamic Wall (Equilibrium)
Q: My reaction reaches 50% conversion and stops, regardless of time. Why?
A: You are fighting Le Chatelier’s principle.
The hydrolysis of N,O-acetals is reversible.[1] The morpholinone ring opens to form an intermediate N-acyliminium ion (or oxocarbenium), which reacts with water to release the aldehyde (often formaldehyde, benzaldehyde, or p-anisaldehyde).
The Problem: If the released aldehyde is not removed, it effectively competes with water to re-close the ring. This is common with formaldehyde-derived bridges.
The Fix: You must irreversibly trap the aldehyde.
Standard Method: High dilution with large excess of water (shifts equilibrium right).
The "Nuclear" Option (Transacetalization): Add a dithiol scavenger (1,2-ethanedithiol or 1,3-propanedithiol). The dithiol reacts with the released aldehyde to form a highly stable dithiane, rendering the reverse reaction impossible.
Module B: Kinetic Stability & Sterics
Q: I am using strong acid (6N HCl), but the starting material is untouched.
A: This is likely a solubility or protonation issue.
Solubility: Morpholinones are often lipophilic. In aqueous 6N HCl, the starting material may form a "gummy" precipitate that surface-passivates, preventing protonation of the acetal oxygen.
Solution: Use a co-solvent system. THF:Water (1:1) or Dioxane:Water ensures homogeneity.
Electronic Stabilization: If your morpholinone nitrogen is part of a carbamate or amide (e.g., N-Boc or N-Cbz), the lone pair is less available to assist in expelling the leaving group, raising the energy barrier for the N-acyliminium intermediate.
Solution: Increase temperature to 60°C–80°C (if stable) or switch to a non-aqueous Lewis Acid method (e.g., TMSOTf).
Module C: Selectivity (Ring vs. Acetal)
Q: LCMS shows the mass of the hydrolyzed amino acid, but also a ring-opened amide byproduct.
A: You are hydrolyzing the "wrong" bond.
Morpholinones contain both an acetal linkage (desired cleavage) and a lactone/amide linkage (undesired cleavage).
Mechanism: Strong aqueous acids can attack the carbonyl of the lactone/amide.
Solution: Switch to Transacetalization (Method B below) . This method is non-hydrolytic regarding the amide bond. It specifically targets the acetal exchange, leaving the amide/lactone backbone intact until the acetal is removed.
Part 3: Mechanistic Insight
Understanding the intermediate is key to troubleshooting. The reaction proceeds via an N-acyliminium ion .
Caption: Mechanism of N,O-acetal hydrolysis highlighting the reversible N-acyliminium intermediate.
Part 4: Validated Protocols
Method A: Standard Aqueous Hydrolysis (General Purpose)
Best for: Substrates with good aqueous solubility and stable product amides.
Dissolve: Dissolve Morpholinone (1.0 equiv) in THF:Water (4:1) . Concentration: 0.1 M.
Note: If using HCl, ensure the organic co-solvent prevents precipitation.
Heat: Stir at 50°C for 2–4 hours.
Monitor: Check LCMS for disappearance of SM.
Workup: Concentrate to remove THF. Lyophilize aqueous residue or neutralize/extract depending on product pKa.
Method B: Dithiol-Promoted Transacetalization (The "Fixer")
Best for: Stubborn equilibrium issues, low conversion, or formaldehyde-derived bridges.
Dissolve: Dissolve Morpholinone (1.0 equiv) in anhydrous Dichloromethane (DCM) or Trifluoroethanol (TFE) .
Scavenger: Add 1,3-Propanedithiol (5.0 equiv) .
Why? This acts as the "sink" for the aldehyde.
Catalyst: Add BF3·OEt2 (1.0 equiv) or p-TsOH (0.1 equiv) at 0°C.
Reaction: Warm to Room Temperature. Stir 2–12 hours.
Observation: You may see a white precipitate (the dithiane byproduct) or the free amine salt.
Workup: Filter off any solids. Wash organic layer with 1N NaOH (to remove excess dithiol—Use Bleach in waste trap! ) and brine.
Part 5: Optimization Matrix
Variable
Standard Condition
Troubleshooting Adjustment
Reason
Solvent
THF/Water (1:1)
1,4-Dioxane or TFE
TFE stabilizes carbocations (N-acyliminium ions).
Acid
6N HCl
TFA or TMSOTf
TMSOTf is anhydrous; avoids amide hydrolysis side reactions.
Scavenger
None
1,2-Ethanedithiol
Irreversibly traps aldehyde to drive equilibrium.
Concentration
0.1 M
0.01 M (Dilute)
High dilution favors hydrolysis (entropy).
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (Chapter on Protection for the Amino Group: N,O-Acetals).
Williams, R. M. Synthesis of Optically Active α-Amino Acids, Pergamon Press: Oxford, 1989 . (Definitive text on morpholinone/oxazinone templates).
Seebach, D.; et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angew.[2][3] Chem. Int. Ed.1996 , 35, 2708–2748. (Discusses stability and hydrolysis of oxazolidinone/morpholinone centers).
Fuji, K.; et al. "Hard Acid and Soft Nucleophile Systems. New Efficient Method for Removal of Methoxymethyl, Methylthiomethyl, and Methoxyethoxymethyl Protecting Groups." J. Org.[4][5] Chem.1979 , 44, 1661–1664. (Foundational work on using thiols/Lewis acids for acetal cleavage).
Technical Support Center: Optimizing Purification for 6-(Diethoxymethyl)morpholin-3-one
Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for CAS [Generic/Related: Morpholinone Acetals] Introduction: The Stability-Polarity Paradox Welcome. If you are accessing t...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Role: Senior Application Scientist
Subject: Troubleshooting & Optimization Guide for CAS [Generic/Related: Morpholinone Acetals]
Introduction: The Stability-Polarity Paradox
Welcome. If you are accessing this guide, you are likely facing low yields or decomposition during the isolation of 6-(Diethoxymethyl)morpholin-3-one .[1] This molecule presents a classic "dual-threat" challenge in organic synthesis:
The Acetal Moiety: The diethoxymethyl group at C6 is an acid-labile "ticking clock."[1] Standard silica gel chromatography (
) can catalyze the hydrolysis of this group into the corresponding aldehyde, leading to streaking on TLC and mass loss.
The Morpholinone Core: The lactam ring imparts significant water solubility, making aqueous workups prone to product loss, while its polarity complicates crystallization from non-polar solvents.
This guide moves beyond generic protocols to provide chemically grounded troubleshooting for these specific failure modes.
Module 1: Chromatographic Purification (The Acid Trap)
Q: Why does my product decompose or streak on standard silica gel?
A: Standard silica gel is sufficiently acidic to protonate the acetal oxygen, initiating hydrolysis.
The Mechanism of Failure:
The surface silanol groups (
) act as Brønsted acids. Even mild acidity, combined with the heat of adsorption, converts the stable acetal into a reactive oxocarbenium ion, which reacts with residual water in the solvent or silica to form the aldehyde.
Figure 1: Mechanism of silica-induced acetal degradation. The acidic surface catalyzes the loss of ethanol, destroying the product.
Protocol: Neutralized Flash Chromatography
To prevent this, you must buffer the stationary phase.
Slurry Preparation: Suspend your silica gel in the mobile phase (e.g., DCM/MeOH or EtOAc/Hexane).[1]
The Neutralizer: Add 1% v/v Triethylamine (TEA) to the slurry before packing the column.[1]
The Mobile Phase: Maintain 0.5% TEA in the eluent system throughout the run.
Alternative: Use Neutral Alumina (Brockmann Grade III) if the separation is difficult on neutralized silica.[1] Alumina is naturally basic/neutral and preserves the acetal.[1]
Module 2: Aqueous Workup & Extraction (The Solubility Trap)
Q: My crude mass is low after extraction. Where is my compound?
A: It is likely in your aqueous waste stream.[1] The morpholin-3-one lactam structure is highly polar.[1] Standard partitioning (Water/EtOAc) often favors the water phase, especially if the aqueous layer is neutral.
Use only if product is stuck in water.[1] High bp makes removal difficult.[1]
Protocol: Salting-Out Extraction
Saturation: Saturate the aqueous phase with NaCl (brine) until undissolved salt remains.[1] This disrupts the hydration shell of the lactam (Salting-out effect).
Solvent Choice: Use Chloroform (
) or DCM containing 5% Isopropanol .[1] The alcohol cosolvent disrupts hydrogen bonding between the lactam and water.
Execution: Perform 3-4 extractions. Do not rely on a single wash.[1]
Module 3: Crystallization & Solid State Isolation
Q: I obtained an oil/gum instead of a solid. How do I induce crystallization?
A: Acetals often inhibit lattice formation due to their rotational freedom (entropy).[1] If your material is an oil, it likely contains residual solvent or minor aldehyde impurities preventing nucleation.[1]
Troubleshooting Workflow
Figure 2: Decision matrix for converting oily crudes into stable solids.[1]
Recommended Solvent Systems for Recrystallization:
System A (High Polarity): Isopropanol (IPA) / Hexane.[1] Dissolve in hot IPA, add Hexane until turbid, cool slowly.
System B (Standard): EtOAc / MTBE.[1] Good for removing non-polar impurities.[1]
System C (Anti-solvent): Dissolve in minimal DCM; precipitate by dropwise addition into cold Diethyl Ether.[1]
Module 4: Analytical Validation (Self-Check)
Q: How do I distinguish the acetal from the aldehyde degradation product?
A: Use 1H NMR to validate the integrity of the acetal before committing to the next step.
The Acetal Signal: Look for a triplet at
4.5 - 4.8 ppm (1H).[1] This is the methine proton of the acetal ().
The Ethyl Groups: You must see two distinct multiplets for the
of the ethyl groups (diastereotopic protons due to the chiral center at C6) and two triplets for the groups.
The Aldehyde Signal (Danger): A sharp singlet at
9.5 - 9.8 ppm indicates hydrolysis.[1] If this exists, your purification method was too acidic.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for silica neutralization techniques). [1]
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Detailed stability data on acyclic acetals). [1]
Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939).[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. (Describes synthesis and handling of morpholin-3-one intermediates). [1]
PubChem Compound Summary. (2024). Morpholin-3-one derivatives and physical properties. [1]
Disclaimer: This guide assumes standard laboratory safety practices. Always consult the SDS for 6-(Diethoxymethyl)morpholin-3-one and associated solvents before handling.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #MPH-6SUB-001Subject: Troubleshooting Reactivity Profiles of 6-Substituted Morpholin-3-ones
Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group
Status: Active
Priority: High
Audience: Medicinal Chemists, Process Chemists
Introduction: The "Locked" Conformer Problem
Welcome to the technical support center for morpholin-3-one scaffolds. You are likely here because your standard reaction conditions (successful on unsubstituted or 2-substituted variants) are failing on your 6-substituted substrates.
The Root Cause:
Unlike their piperazine counterparts, morpholin-3-ones possess a semi-rigid lactam structure. Introducing a substituent at the C6 position (adjacent to the ether oxygen) forces the ring into a specific conformation to minimize 1,3-diaxial interactions. This often "locks" the ring into a chair-like conformer where the C6-substituent is equatorial.
Consequence: This conformational lock shields the N4-nitrogen or the C2-methylene from specific angles of attack, drastically reducing reaction rates for N-alkylation or Pd-catalyzed cross-couplings.
Module A: Synthesis & Ring Closure (The Foundation)
Before functionalizing, you must ensure your scaffold is cyclized correctly. 6-substituted morpholin-3-ones are typically synthesized from 1,2-amino alcohols (e.g., derived from amino acids or epoxides).
Common Issue: Cyclization of the linear precursor (N-(2-hydroxyalkyl)-2-chloroacetamide) stalls or yields polymers.
Troubleshooting Protocol:
Variable
Standard Condition
Troubleshooting Condition (High Sterics)
Mechanism of Action
Base
NaH or KOtBu
t-BuOK + 18-Crown-6
The crown ether sequesters K+, making the alkoxide more "naked" and nucleophilic to overcome the energy barrier of closing the ring against the C6 bulk.
Solvent
THF (0.1 M)
Toluene/THF (10:1) or 2-MeTHF
Non-polar co-solvents can promote the tight ion-pairing needed for the intramolecular reaction over intermolecular polymerization.
Temperature
0°C to RT
-10°C then rapid warm to 50°C
Kinetic control is essential. Cold addition prevents side reactions; heat drives the difficult cyclization.
Visual Workflow: Synthesis Decision Tree
Caption: Decision matrix for selecting cyclization conditions based on C6-substituent steric bulk.
Module B: N-Functionalization (The Bottleneck)
This is the most frequent point of failure. The N4 position is the nucleophile. A C6-substituent can twist the ring, making the nitrogen lone pair less accessible or forcing the incoming electrophile to approach from a sterically crowded trajectory.
Scenario 1: N-Alkylation Stalls (Reaction < 20%)
Diagnosis: The electrophile cannot access the nitrogen due to the "picket fence" effect of the C6 group.
Solution: Switch to Phase Transfer Catalysis (PTC) .
Protocol: PTC N-Alkylation
Solvent: Toluene (preferred) or 2-MeTHF.
Base: 50% aq. NaOH or solid KOH (powdered).
Catalyst: TBAB (Tetrabutylammonium bromide) or BTEAC (10 mol%).
Procedure: Mix morpholinone, alkyl halide, and catalyst in toluene. Add base.[1][2] Vigorously stir at 60°C.
Why it works: The interfacial mechanism allows the deprotonated morpholinone anion to react in the organic phase where it is less solvated and more reactive, often bypassing steric constraints.
Scenario 2: Palladium-Catalyzed Arylation Fails
Diagnosis: Reductive elimination is hindered. Standard ligands (BINAP, dppf) are too rigid or not bulky enough to force the coupling.
Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Recommended System:
Catalyst:
or Pd(OAc)2.
Ligand:BrettPhos or tBuBrettPhos .
Rationale: These ligands are exceptionally bulky and electron-rich. They facilitate the oxidative addition of aryl chlorides and, crucially, accelerate the reductive elimination step which is often the rate-determining step for sterically hindered amides.
Base:
(mild) or . Avoid strong alkoxides if sensitive functional groups are present.
Visual Mechanism: Steric Clash at N4
Caption: Schematic representation of how C6-substituents sterically hinder the approach of electrophiles to the N4 position.
FAQ: Rapid Troubleshooting
Q: I see starting material consumption but no product. Where is it going?A: You are likely hydrolyzing the lactam. 6-substituted morpholin-3-ones are susceptible to ring opening under harsh basic conditions (e.g., NaH in wet DMF).
Fix: Ensure anhydrous conditions. Switch to Cs2CO3 in Acetonitrile (milder).
Q: Can I functionalize the C2 position (alpha to ether)?A: Yes, but it is difficult. The C6 substituent directs lithiation.
Tip: Use s-BuLi with TMEDA at -78°C. The C6 group will direct the lithiation to the trans position at C2 relative to the C6 group (stereoelectronic control).
Q: My product is a racemate, but I started with chiral amino alcohol.A: Racemization can occur if you used strong conditions that allowed ring opening/closing or enolization at C2.
Fix: Avoid temperatures >100°C. Verify the optical purity of your starting amino alcohol.
References
Synthesis via Ethylene Sulfate: Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc.Link
Pd-Catalyzed Arylation: Maiti, D., et al. (2009). "Palladium-Catalyzed N-Arylation of Morpholin-3-ones." Beilstein J. Org. Chem.Link
Conformational Analysis: Bennett, F., et al. (2012). "Advances in the Synthesis of Morpholin-3-Ones." Synthesis. Link
General Reactivity: "Morpholines: Synthesis and Biological Activity." ResearchGate Review. Link
Solving solubility issues of morpholinone intermediates in aqueous media
Diagnostic Framework: Understanding the "Lactam Trap" Q: I acidified my buffer to pH 2.0, but my morpholin-3-one intermediate didn't dissolve. Why isn't the nitrogen protonating?
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Framework: Understanding the "Lactam Trap"
Q: I acidified my buffer to pH 2.0, but my morpholin-3-one intermediate didn't dissolve. Why isn't the nitrogen protonating?
A: This is the most common misconception with this scaffold. You are likely treating a morpholinone (lactam) as if it were a morpholine (amine).[1]
The Chemistry: In morpholin-3-one, the nitrogen atom is part of an amide (lactam) bond. Unlike the secondary amine in morpholine (
), the lone pair on the lactam nitrogen is delocalized into the carbonyl group. This renders the nitrogen non-basic and neutral at physiological and acidic pH ranges.
The Consequence: Dropping the pH will not protonate the nitrogen to create a soluble cation unless you use superacids, which will likely hydrolyze your compound.
The Fix: Stop adjusting pH. Focus on Hydrotropy , Cosolvency , or Micellar Solubilization .
Troubleshooting Guide: Common Scenarios
Scenario A: The "Crash Out" in Bioassays
Issue: My compound is soluble in DMSO (10 mM), but precipitates immediately when diluted into PBS for my cell assay.
Root Cause: This is a failure of Kinetic Solubility . The high lattice energy of the morpholinone scaffold drives rapid crystallization once the cosolvent (DMSO) concentration drops below a critical threshold (usually <1%).
Solution: The "Step-Down" Dilution Protocol
Do not dilute directly from 100% DMSO to 100% Buffer.[1]
Intermediate Dilution: Dilute your 10 mM stock into a 1:1 mixture of DMSO:PEG400.
Surfactant Shielding: Ensure your assay buffer contains a non-ionic surfactant below its Critical Micelle Concentration (CMC) to prevent nucleation.[1]
Issue: I cannot get the solid powder to dissolve in water for an injection formulation, even with heating.
Root Cause: This is a Thermodynamic Solubility issue. Morpholinone derivatives (like Rivaroxaban) often pack efficiently in the crystal lattice (high melting point), making the energy cost to break the lattice higher than the hydration energy gained.
Solution: Cyclodextrin Complexation
Simple heating won't work because the compound will recrystallize upon cooling. You must encapsulate the hydrophobic portion of the molecule.
Prepare Phase A (Organic): Dissolve the morpholinone in pure TBA.[1] If strictly insoluble in TBA, use a TBA:Ethanol (9:1) mix.
Prepare Phase B (Aqueous): Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1]
Mixing: Slowly add Phase A to Phase B with vigorous stirring.
Target Ratio: 1:2 molar ratio (Drug:CD) is a safe starting point for morpholinones.[1]
Observation: The solution should remain clear. If turbidity occurs, add more TBA dropwise.
Freezing: Flash freeze the solution using liquid nitrogen or a dry ice/acetone bath.
Lyophilization: Freeze-dry for 24–48 hours.
Reconstitution: The resulting white "fluffy" powder will dissolve rapidly in pure water or saline, often achieving solubility 50–100x higher than the parent crystal.
Stock Prep: Prepare 10 mM stocks of intermediates in 100% DMSO.
Seeding: Add 190 µL of PBS to plate wells.
Spiking: Add 10 µL of DMSO stock to the first well (Final: 500 µM, 5% DMSO). Perform serial dilutions if determining a limit.
Incubation: Shake at 500 rpm for 2 hours at Room Temp.
Read: Measure OD600.
Interpretation: An OD > 0.005 (above background) indicates precipitation (aggregation).[1]
Self-Validation: Always run a blank (DMSO only) and a positive control (e.g., Pyrene or a known insoluble morpholinone like Rivaroxaban) to validate the precipitation threshold.
Frequently Asked Questions (FAQs)
Q: Can I use PEG400 instead of Cyclodextrins?A: Yes, but with caveats. PEG400 acts as a cosolvent.[1] It works well for kinetic solubility (keeping things in solution) but is less effective at dissolving "brick dust" solids (thermodynamic solubility).[1] Also, high PEG concentrations (>10%) can interfere with membrane permeability in cell assays.
Q: My compound hydrolyzes in water after 24 hours. How do I store the stock?A: Morpholinones can undergo ring-opening hydrolysis in the presence of strong nucleophiles or extreme pH.
Storage: Store as a solid or in 100% anhydrous DMSO at -20°C.
Usage: Prepare aqueous dilutions immediately before use (extemporaneous preparation). Do not store aqueous stocks.
Q: Why does my compound dissolve in 1N HCl but not pH 4 buffer?A: If it dissolves in 1N HCl, you are likely forcing protonation of the amide oxygen or a different functional group on the scaffold, or simply degrading the molecule. Check LC-MS after dissolving in 1N HCl; if the mass has increased by 18 Da, you have hydrolyzed the lactam ring, destroying your compound.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Patra, R. K., et al. (2023). Solubility Enhancement of Rivaroxaban by Solid Dispersion with Polyethylene Glycol 4000.[5][6] International Journal of Applied Pharmaceutics.
Alelyunas, Y. W., et al. (2009). Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates.[7] European Journal of Pharmaceutical Sciences. (Foundation for high-throughput solubility screening).[1]
PubChem. Compound Summary: Morpholin-3-one.[1] National Library of Medicine.
Scale-up challenges for 6-(Diethoxymethyl)morpholin-3-one production
Topic: Scale-up challenges for 6-(Diethoxymethyl)morpholin-3-one production Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scale-up challenges for 6-(Diethoxymethyl)morpholin-3-one production
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.[1][2][3]
[1][2]
Executive Technical Summary
The Molecule: 6-(Diethoxymethyl)morpholin-3-one is a functionalized heterocyclic building block.[1][2] It combines a lactam (morpholin-3-one) core with a masked aldehyde (diethoxymethyl acetal) at the C6 position.[1][2] This structure is a critical chiral pool intermediate or scaffold for kinase inhibitors and peptidomimetics.[1][2][3]
The Central Challenge: The scale-up of this molecule presents a "chemical contradiction." The formation of the morpholinone ring typically requires conditions (heat, alkylating agents, or acid catalysis) that directly threaten the integrity of the acyclic acetal.[3][4] The diethoxymethyl group is acid-labile; its premature hydrolysis releases a reactive aldehyde, leading to immediate polymerization, cross-linking, and "tar" formation in the reactor.[2][3][4]
This guide addresses the specific friction points between ring closure efficiency and acetal conservation .
Critical Process Parameters (CPP) & Failure Modes
Before troubleshooting, review the stability window of your intermediate.[2][3][4]
Q1: We are observing a significant yield drop and the formation of an insoluble white polymer during the cyclization step. What is happening?
Diagnosis: You are likely experiencing Premature Acetal Deprotection .[1][2]
The Mechanism: If your cyclization utilizes a strong acid catalyst (e.g., p-TsOH) or generates HCl as a byproduct (e.g., using chloroacetyl chloride without sufficient scavenger), the diethoxymethyl group hydrolyzes to the aldehyde.[3][4] This aldehyde immediately reacts with the secondary amine of the morpholine ring (intermolecularly) to form Schiff bases or aminals, resulting in oligomerization.[3][4]
Corrective Action:
Switch Reagents: If using chloroacetyl chloride, ensure you have a stoichiometric excess of base (e.g., DIPEA or inorganic carbonate like
Phase Transfer: Consider a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB). This keeps the acid byproduct in the aqueous phase and the acetal-protected product in the organic phase, minimizing contact.[2][3]
Alternative Route: Use ethyl chloroacetate with an alkoxide base (e.g., NaOEt in EtOH) instead of acid chlorides.[2][3][4] This maintains a basic environment throughout the ring closure.[1][2][3]
Q2: The reaction stalls at 80% conversion. Pushing the temperature above 70°C causes the mixture to darken rapidly. [2][4]
Diagnosis: Thermal instability of the acyclic acetal.[2][3]
The Mechanism: Acyclic acetals (like diethoxymethyl) are entropically less stable than cyclic acetals (like dioxolanes).[1][4] At high temperatures, particularly if any trace acid is present, they can undergo elimination of ethanol to form enol ethers, which then decompose.[2][3][4]
Corrective Action:
Don't Cook It: Cap the temperature at 50–60°C.
Catalytic Boost: Instead of heat, add a mild nucleophilic catalyst like NaI (Sodium Iodide) (5-10 mol%) if you are doing an alkylation (Finkelstein condition).[1][3][4] This accelerates the reaction rate at lower temperatures.[1][2][3]
Endpoint: Accept 80-90% conversion. Pushing for the last 10% often destroys 20% of the product via thermal degradation.[2][3]
Category B: Workup & Purification[1][2][3][8]
Q3: Our standard acidic workup (1M HCl wash) resulted in total loss of product. How do we remove excess amine/base without acid?
Diagnosis: Fatal process design. Never expose an acyclic acetal to aqueous acid.[1][2][3]
Corrective Action:
Phosphate Buffer: Wash the organic layer with 0.5M Phosphate Buffer (pH 7.0 - 7.5) .[1][2] This removes bulk basic impurities without triggering hydrolysis.[1][2][3]
Ammonium Chloride: Use saturated
carefully (it is slightly acidic, pH ~5-6).[1][2][3] Ensure contact time is < 5 minutes and immediately follow with a bicarbonate wash.[1][2][3][4]
Back-Extraction: If the product is water-soluble, extract into DCM or EtOAc from a pH 8 aqueous layer.[1][2]
Q4: The product decomposes on the silica column. The fractions contain only the aldehyde and baseline material. [2][4]
Diagnosis: Silica gel acidity.[1][2][3] Standard silica gel is slightly acidic (pH 4–5), which is sufficient to cleave the diethoxymethyl group during the time scale of chromatography.[3][4]
Corrective Action:
Neutralize the Silica: Pre-treat the silica column with 1% Triethylamine (Et3N) in the eluent solvent.[1][2][4] This neutralizes acidic sites.[1][2][3]
Switch Stationary Phase: Use Basic Alumina or Florisil instead of silica gel.[1][2][3]
Distillation (Vacuum): If the product is a liquid, high-vacuum distillation (Kugelrohr or wiped film) is preferable to chromatography, provided the pot temperature stays < 100°C.[2][3][4]
Process Logic & Pathway Visualization
The following diagram illustrates the "Happy Path" (successful synthesis) versus the "Sad Path" (acetal failure), highlighting the critical control points.
Caption: Process flow showing the divergence between successful ring closure and acid-catalyzed catastrophic failure.[1][2]
Scale-Up Data & Specifications
When moving from gram to kilogram scale, the heat transfer coefficient changes.[2][3][4] Use this reference table for batch record limits.
Variable
Lab Scale (10g)
Pilot Scale (1kg)
Adjustment Rationale
Dosing Time
15 mins
2–4 Hours
Controls exotherm to prevent local hot-spots that degrade the acetal.[1][2]
Quench
Pour onto ice
Pump into chilled buffer
Prevent "heat spike" during quench.
Drying Agent
Azeotropic Distillation
is messy at scale.[1][2][3] Use Toluene azeotrope (vac) to dry, but keep T < 50°C.
Reactor Material
Glass
Glass-Lined Steel
Avoid stainless steel if using any halide reagents (corrosion risk).[1][2][3][4]
References
Morpholinone Scaffold Synthesis
Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[1][2][5][6][7] (2019).[1][2][4][8][9] World Intellectual Property Organization.[1][2][3] WO2019138362A1 .[1][2][3] (Demonstrates phase transfer and base handling for morpholinone rings).
Greene, T. W., & Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis. (Wiley-Interscience).[1][2] (Definitive guide on acetal lability toward aqueous acids).
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization.[1][2][3][10] (2025).[1][2][4][10] Macromolecular Rapid Communications. (Discusses stability of acyclic vs cyclic acetals).
Morpholinone Derivatives
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023).[1][2][4][11] Molecules, 28(7), 3200.[3][4] (Provides precedent for handling diethoxyethyl-substituted oxazinones/morpholinones).
Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities require a specific Process Safety Assessment (PSA) regarding thermal hazards and toxicity.[1][2]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 6-(Diethoxymethyl)morpholin-3-one: A Comparative Analysis
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, provi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth exploration of the expected mass spectral fragmentation of 6-(Diethoxymethyl)morpholin-3-one, a compound featuring a lactam, a cyclic ether, and an acetal moiety.
Understanding these fragmentation pathways is not merely an academic exercise; it is a critical step in identifying impurities, characterizing metabolites, and ensuring the integrity of pharmaceutical compounds. In the spirit of rigorous scientific comparison, we will also contrast its fragmentation behavior with a structurally simpler analog, morpholin-3-one, to highlight the influence of the diethoxymethyl substituent. This guide is designed to be a practical resource, providing not only the theoretical underpinnings of the fragmentation mechanisms but also actionable experimental protocols for researchers in the field.
The Structural Landscape and Its Implications for Fragmentation
6-(Diethoxymethyl)morpholin-3-one is a multifaceted molecule. Its morpholin-3-one core combines the functionalities of a six-membered lactam and a cyclic ether. The diethoxymethyl group at the 6-position introduces an acetal functionality. Each of these groups has characteristic fragmentation behaviors that will contribute to the overall mass spectrum.
Lactam Moiety: Lactams, upon ionization, can undergo a variety of fragmentation reactions. Under electrospray ionization (ESI), fragmentation often proceeds from the N-protonated species. A key fragmentation pathway for lactams is the loss of carbon monoxide (CO).
Cyclic Ether Moiety: For cyclic ethers, fragmentation is often initiated by the loss of an electron from the oxygen atom, followed by cleavage of an adjacent carbon-carbon bond (α-cleavage) or a carbon-hydrogen bond.
Acetal Moiety: Acetals are particularly prone to fragmentation, especially under electron ionization (EI). The presence of two oxygen atoms stabilizes the resulting carbocation, making the loss of an alkoxy group a very favorable process.
By understanding these fundamental principles, we can predict the fragmentation pathways of 6-(Diethoxymethyl)morpholin-3-one with a high degree of confidence.
Predicted Fragmentation Pathways of 6-(Diethoxymethyl)morpholin-3-one
Below, we propose the primary fragmentation pathways for 6-(Diethoxymethyl)morpholin-3-one under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Electron Ionization (EI) Fragmentation
In EI, the high energy of the electron beam typically leads to extensive fragmentation. The acetal group is a likely site for initial ionization and subsequent fragmentation due to its ability to stabilize the resulting positive charge.
Caption: Proposed EI fragmentation of 6-(Diethoxymethyl)morpholin-3-one.
Electrospray Ionization (ESI) Fragmentation
Under the softer ionization conditions of ESI, we expect to observe the protonated molecule, [M+H]+, and less extensive fragmentation compared to EI. Fragmentation will likely be initiated by protonation, most favorably at the nitrogen of the lactam or one of the acetal oxygens.
Caption: Proposed ESI fragmentation of 6-(Diethoxymethyl)morpholin-3-one.
Comparative Fragmentation Analysis: 6-(Diethoxymethyl)morpholin-3-one vs. Morpholin-3-one
To illustrate the influence of the diethoxymethyl substituent, we will compare the expected fragmentation of our target compound with that of morpholin-3-one. The absence of the acetal group in morpholin-3-one will lead to a significantly different and simpler fragmentation pattern.
Feature
6-(Diethoxymethyl)morpholin-3-one
Morpholin-3-one
Rationale for Difference
Molecular Ion (EI)
m/z 189 (likely weak or absent)
m/z 101 (likely observable)
The labile acetal group in the substituted compound promotes facile fragmentation, reducing the abundance of the molecular ion.
Protonated Molecule (ESI)
m/z 190
m/z 102
Difference in molecular weight.
Key Fragment (EI)
m/z 103 [CH(OCH2CH3)2]+
m/z 57 [C3H5O]+
The base peak for the substituted compound is expected to arise from the stable dialkoxycarbocation. For morpholin-3-one, a likely prominent fragment results from ring cleavage.
Key Fragment (ESI)
m/z 144 [M+H - CH3CH2OH]+
m/z 84 [M+H - H2O]+
The loss of ethanol from the protonated acetal is a characteristic fragmentation pathway for the substituted compound.
Common Fragment
m/z 86 (from loss of the substituent)
-
This fragment represents the morpholin-3-one ring after cleavage of the C-C bond to the substituent.
Experimental Protocols
To obtain high-quality mass spectra for these compounds, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This method is suitable for the analysis of the thermally stable and relatively volatile morpholinone derivatives.
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
GC-MS Parameters:
Gas Chromatograph: Agilent 7890A GC or equivalent.
Mass Spectrometer: Agilent 5975C MSD or equivalent.
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Split Ratio: 10:1.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 40-400.
Caption: Workflow for GC-MS analysis of morpholinone derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
LC-MS is the preferred method for less volatile compounds or when "soft" ionization is desired to preserve the molecular ion.
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
LC-MS/MS Parameters:
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Collision Energy: Ramped from 10-40 eV for MS/MS experiments.
Mass Range: m/z 50-500.
Caption: Workflow for LC-MS/MS analysis of morpholinone derivatives.
Conclusion
The structural elucidation of novel chemical entities like 6-(Diethoxymethyl)morpholin-3-one is a complex but manageable task with the power of modern mass spectrometry. By leveraging a foundational understanding of the fragmentation patterns of its constituent functional groups—the lactam, cyclic ether, and acetal—we can confidently predict and interpret its mass spectrum. The comparative analysis with morpholin-3-one further refines this understanding by isolating the contribution of the diethoxymethyl substituent to the overall fragmentation pattern. The detailed experimental protocols provided herein offer a robust starting point for researchers to obtain high-quality data. This guide, grounded in the principles of scientific integrity and backed by established knowledge, serves as a valuable resource for those working at the forefront of chemical analysis and drug development.
References
Dodds, E. D., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of Organic Chemistry, 79(2), 517-528. Available at: [Link]
El-Nakat, J. H., et al. (2009). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 20(9), 1736-1747. Available at: [Link]
Dodds, E. D., et al. (2014). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. The Journal of Organic Chemistry, 79(2), 517-528. Available at: [Link]
Lin, S. T., & Horng, J. M. (1991). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society, 38(3), 271-275. Available at: [Link]
Friedel, R. A., & Sharkey, A. G. (1957). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 29(6), 940-944. Available at: [Link]
Poupin, P., et al. (1998).
Comparative
Comparative Guide: 6-(Diethoxymethyl)morpholin-3-one vs. Alternative Masked Aldehydes
Executive Summary 6-(Diethoxymethyl)morpholin-3-one represents a strategic "Goldilocks" intermediate in medicinal chemistry. It combines the pharmacologically privileged morpholin-3-one scaffold with a diethyl acetal moi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-(Diethoxymethyl)morpholin-3-one represents a strategic "Goldilocks" intermediate in medicinal chemistry. It combines the pharmacologically privileged morpholin-3-one scaffold with a diethyl acetal moiety. This guide compares it against common alternatives (Dimethyl Acetals, Dioxolanes, and Thioacetals) to demonstrate its utility as a stable yet selectively reactive precursor to morpholin-3-one-6-carbaldehyde .
Verdict: The diethyl acetal variant offers superior lipophilicity and workup stability compared to dimethyl acetals, while permitting milder deprotection conditions than cyclic dioxolanes, preventing hydrolytic cleavage of the sensitive lactam ring.
The Candidate: 6-(Diethoxymethyl)morpholin-3-one
This compound serves as a masked form of the corresponding aldehyde. The morpholinone ring is a non-basic, metabolically stable lactam often found in Factor Xa inhibitors (e.g., Rivaroxaban).
Chemical Structure: A morpholin-3-one ring substituted at the 6-position (adjacent to the ring oxygen) with a diethoxymethyl group.
Key Advantage: The lactam nitrogen (N4) is non-nucleophilic, preventing the self-polymerization often seen in amino-aldehydes.
Comparative Landscape: Stability & Reactivity
The choice of masking group dictates the synthetic route. The table below benchmarks the diethyl variant against standard alternatives.
Table 1: Comparative Performance Metrics
Feature
Diethyl Acetal (Subject)
Dimethyl Acetal
1,3-Dioxolane (Cyclic)
1,3-Dithiane (Sulfur)
Acid Stability
Medium (Stable to silica, weak acids)
Low (Labile on acidic silica)
High (Requires strong acid/heat)
Very High (Acid stable)
Deprotection
Aqueous HCl / TFA (RT)
Aqueous HCl (Fast)
Aqueous HCl (Heat) or Lewis Acid
Hg(II), Ag(I), or Oxidation
Lipophilicity
High (Et groups aid extraction)
Low (Me groups are polar)
Medium
High
Atom Economy
Moderate
Good
Good
Poor (High MW waste)
Orthogonality
Cleaved by H+, stable to base/red.
Cleaved by H+
Cleaved by H+
Orthogonal to H+ (requires metal)
Technical Analysis[1][2][3]
Vs. Dimethyl Acetals: The diethyl group adds steric bulk, increasing stability during silica gel chromatography. Dimethyl acetals often hydrolyze inadvertently on acidic silica, leading to yield loss.
Vs. Dioxolanes: Cyclic acetals (dioxolanes) benefit from the entropic effect, making them significantly harder to hydrolyze. Deprotecting a dioxolane often requires heating with strong acid (e.g., 6M HCl, 60°C). Risk: These harsh conditions can hydrolyze the lactam (amide) bond of the morpholinone ring (Ring Opening). The diethyl acetal hydrolyzes at room temperature, preserving the scaffold.
Vs. Thioacetals: While dithianes are ultra-stable to acid, their removal requires toxic heavy metals (Mercury/Silver) or oxidative conditions that are incompatible with oxidizable amines or sulfur-containing drugs.
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at each stage.
Protocol A: Synthesis via Cyclization
Rationale: This route avoids handling unstable free aldehydes by building the ring around the masked aldehyde.
N-Acylation: Dissolve 2-amino-3,3-diethoxypropan-1-ol (1.0 eq) in THF at 0°C. Add triethylamine (1.2 eq) followed by dropwise chloroacetyl chloride (1.1 eq). Stir 1h.
Checkpoint: TLC should show consumption of amine (ninhydrin positive) and appearance of amide (UV active).
Cyclization: Cool the crude amide solution to 0°C. Add NaH (60% dispersion, 1.5 eq) cautiously. Allow to warm to RT and stir for 4-12h.
Mechanism:[2][3][4][5][6] Intramolecular alkoxide attack on the alkyl chloride (Williamson ether synthesis).
Workup: Quench with sat. NH4Cl. Extract with EtOAc.[7][8] The product, 6-(diethoxymethyl)morpholin-3-one , partitions into the organic phase (unlike the dimethyl analog which may stay in the aqueous phase).
This decision tree aids researchers in selecting the correct mask based on their synthetic constraints.
Caption: Selection logic for masked aldehydes. The Diethyl Acetal offers the optimal balance for lactam-containing scaffolds, avoiding the harsh conditions required for dioxolanes.
Diagram 2: Synthesis and Deprotection Mechanism
The pathway from the amino-acetal precursor to the active aldehyde warhead.
Caption: Synthetic workflow. The acetal is installed prior to ring closure, protecting the aldehyde throughout the basic cyclization step.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[9] (Standard reference for acetal stability profiles).
Sartori, G., et al. (2004). "Recent advances in the synthesis of morpholine derivatives." Tetrahedron, 60(52), 11987-12016.
Wuts, P. (2020). "Protection for the Carbonyl Group."[3][5][9][10] In Greene's Protective Groups in Organic Synthesis.
DrugBank. "Rivaroxaban (DB06228)." (Demonstrating the pharmacological relevance of the morpholinone scaffold).
Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess in Chiral Morpholin-3-one Synthesis
For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved and investigational drugs.[1] Specifically, chira...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved and investigational drugs.[1] Specifically, chiral morpholin-3-ones are crucial building blocks in the synthesis of various biologically active compounds, including potent antiemetic drugs like Aprepitant.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, the accurate and robust determination of enantiomeric excess (ee) is a non-negotiable aspect of synthesis and quality control in any drug development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of chiral morpholin-3-ones. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate validation strategy for your specific research needs. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only the "how" but, more importantly, the "why."
Pillar 1: Chromatographic Approaches - The Gold Standard of Enantioseparation
Chromatographic methods are the cornerstone of enantiomeric excess determination due to their high resolving power and sensitivity.[3] These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to their physical separation and individual quantification.
Chiral HPLC is arguably the most widely adopted technique for ee determination.[4] The principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] These differing interactions result in different retention times, allowing for baseline separation and accurate quantification of each enantiomer.
Why Chiral HPLC?
High Resolution: Capable of achieving baseline separation even for structurally similar enantiomers.
Sensitivity: Modern detectors, such as UV-Vis or fluorescence detectors, provide excellent sensitivity.[3][5]
Robustness and Reproducibility: Well-established methods offer high reproducibility, crucial for quality control environments.
Causality in Method Development: The choice of CSP is the most critical factor in achieving a successful separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad applicability.[6] The mobile phase composition, typically a mixture of a nonpolar organic solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is then optimized to fine-tune the retention and resolution. For basic compounds like many morpholine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[6]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[7][8] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).[9]
Why Chiral SFC?
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times compared to HPLC.[8]
Reduced Solvent Consumption: The primary reliance on CO2 makes SFC a greener and more cost-effective technique.[8]
Orthogonal Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same CSP.[7]
Causality in Method Development: Similar to HPLC, CSP selection is paramount. Polysaccharide-based phases are also widely used in SFC.[9] The choice and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol) and the presence of additives (e.g., trifluoroacetic acid for acidic compounds, ammonium hydroxide for basic compounds) significantly influence the retention and enantioselectivity.[7]
Comparative Performance: Chiral HPLC vs. Chiral SFC
Pillar 2: NMR Spectroscopy - A Powerful Tool for Structural and Quantitative Analysis
NMR spectroscopy offers a distinct approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it relies on creating a diastereomeric environment in the NMR tube, which leads to distinguishable signals for the two enantiomers.[3]
Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the chiral morpholin-3-one with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[12] These diastereomers have different physical properties and, crucially, different NMR spectra.[12]
Mosher's Acid Analysis: A classic and reliable CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[13] It is available in both (R) and (S) forms. The morpholin-3-one, which contains a secondary amine, can be acylated with Mosher's acid chloride to form stable diastereomeric amides.[13][14]
Why Mosher's Acid Analysis?
Absolute Configuration: By comparing the ¹H NMR spectra of the diastereomers formed with both (R)- and (S)-Mosher's acid, it is often possible to determine the absolute configuration of the original morpholin-3-one.[15]
High Accuracy: Integration of the well-resolved signals of the diastereomers allows for accurate determination of the enantiomeric excess.[14]
No Specialized Equipment: Can be performed using a standard NMR spectrometer.
Causality in Experimental Design: The choice of Mosher's acid is predicated on the presence of the trifluoromethyl group, which provides a sensitive ¹⁹F NMR handle, and the phenyl group, which creates significant anisotropic effects, leading to larger chemical shift differences between the diastereomeric products.[16] It is critical that the derivatization reaction goes to completion to ensure that the diastereomeric ratio accurately reflects the enantiomeric ratio of the starting material.[14]
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte in solution.[17] This interaction is strong enough to induce small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum.
Why Chiral Solvating Agents?
Non-destructive: The analyte can be recovered unchanged after the analysis.
Simplicity: No chemical reaction is required, simplifying sample preparation.
Rapid Analysis: Can be faster than derivatization methods.
Causality in Experimental Design: The effectiveness of a CSA depends on the strength and nature of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte. The choice of solvent is also crucial, as it can compete with these interactions.[17]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Novel Morpholin-3-one
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD column.
Initial Mobile Phase Screening:
Prepare a stock solution of the racemic morpholin-3-one at approximately 1 mg/mL in the mobile phase.
Screen two mobile phase systems:
System A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.
System B: n-Hexane/Ethanol (90:10 v/v) with 0.1% diethylamine.
Run the analysis at a flow rate of 1.0 mL/min and monitor with a UV detector at a suitable wavelength.[6]
Optimization:
If partial separation is observed, adjust the ratio of the polar modifier to improve resolution. Increasing the hexane content generally increases retention and may improve resolution.
If no separation is observed, switch to a different CSP and repeat the screening process.
Data Analysis: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[4]
Protocol 2: Mosher's Amide Analysis for a Chiral Morpholin-3-one
Sample Preparation:
In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the chiral morpholin-3-one in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
To one tube, add a slight molar excess (approx. 1.1 equivalents) of (R)-(-)-Mosher's acid chloride.
To the other tube, add a slight molar excess of (S)-(+)-Mosher's acid chloride.
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to each tube to scavenge the HCl byproduct.
Allow the reactions to proceed at room temperature for 2-6 hours, or until complete as monitored by TLC or ¹H NMR.
NMR Analysis:
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-Mosher's amide samples.
Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material.
Absolute Configuration Determination (Optional):
Assign the relevant proton signals in both spectra.
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter.
Compare the observed Δδ values to the established Mosher's model to assign the absolute configuration.[15]
Visualization of Workflows
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for Mosher's acid analysis of a chiral morpholin-3-one.
Conclusion: An Integrated Approach to Validation
The choice between chromatographic and NMR-based methods for determining the enantiomeric excess of chiral morpholin-3-ones is not always a matter of one being definitively superior to the other. Rather, it is a decision based on the specific requirements of the analysis.
For routine quality control and high-sensitivity applications, chiral HPLC is often the method of choice due to its robustness and high resolving power.[10]
For high-throughput screening and rapid reaction monitoring, chiral SFC offers significant advantages in speed and reduced solvent consumption.[7]
When absolute configuration is unknown or when an orthogonal method is needed for confirmation, NMR spectroscopy with chiral derivatizing agents like Mosher's acid is an invaluable tool.[15]
Ultimately, a comprehensive validation of enantiomeric excess may benefit from the use of multiple techniques. A rapid screen by SFC or NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing the highest degree of confidence in the results. This multi-faceted approach ensures the scientific integrity of your findings and is a hallmark of robust drug development.
References
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
Mehta, A. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
Majer, J., & Kourist, R. (2018). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]
Wu, L., & Vogt, F. G. (2012). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
Mhlongo, N. N., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. PMC. [Link]
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
Sanchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Mosher, H. S., & Dale, J. A. (1973). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry. [Link]
Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]
Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid. [Link]
The Retort. (2012, October 22). Mosher's Acid. [Link]
Regalado, E. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
Belda, I., et al. (2004). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry. [Link]
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality. [Link]
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Wenzel, T. J. (n.d.). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. [Link]
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]
De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors. [Link]
Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
Villani, C., et al. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]
Wenzel, T. J. (n.d.). Calix[3]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]